molecular formula C33H52N4O3 B13407080 3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid

3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid

Cat. No.: B13407080
M. Wt: 552.8 g/mol
InChI Key: HEGDAMYYBVRDDT-UHFFFAOYSA-N
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Description

3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid is a complex organic compound belonging to the class of chlorins. Chlorins are dihydroporphyrin compounds characterized by the presence of saturated carbon atoms at the nonfused carbon atoms of one of the pyrrole rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[182115,8110,13115,1802,6]hexacos-11-en-22-yl)propanoic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to achieve the desired configuration and functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The process is designed to be cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes

Properties

Molecular Formula

C33H52N4O3

Molecular Weight

552.8 g/mol

IUPAC Name

3-(16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid

InChI

InChI=1S/C33H52N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,15,17-19,21-28,31-37H,1,8-14H2,2-6H3,(H,39,40)

InChI Key

HEGDAMYYBVRDDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2CC3C(C(C(N3)CC4C(C(C(N4)C5CC(=O)C6C5NC(C6C)CC1N2)CCC(=O)O)C)C)C=C)C

Origin of Product

United States

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